molecular formula C6H11ClN2O B2731045 (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride CAS No. 1867272-80-7

(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride

Cat. No.: B2731045
CAS No.: 1867272-80-7
M. Wt: 162.62
InChI Key: JFUDIEFZSNQJBS-ZDQHTEEMSA-N
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Description

(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride is a bicyclic compound featuring a rigid 2-azabicyclo[3.1.0]hexane scaffold with a carboxamide group at the 3-position and a hydrochloride salt. Its molecular formula is C₆H₁₀N₂O·HCl (MW: 162.62) . The compound is an enantiomer of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride, a key intermediate in synthesizing dipeptidyl peptidase IV (DPP-IV) inhibitors like saxagliptin, an antidiabetic drug . The hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations. Its stereochemistry (1R,3S,5R) is critical for biological activity, as minor changes in configuration can alter receptor binding .

Properties

IUPAC Name

(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c7-6(9)5-2-3-1-4(3)8-5;/h3-5,8H,1-2H2,(H2,7,9);1H/t3-,4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUDIEFZSNQJBS-ZDQHTEEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1N[C@@H](C2)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclopentene and aziridine.

    Cyclization: The key step involves the cyclization of these starting materials under specific conditions to form the azabicyclo structure.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azabicyclo ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.

Medicine

Medically, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride is used in the production of specialty chemicals and materials. Its unique properties can be leveraged in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The azabicyclo structure allows it to fit into specific binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related bicyclic compounds:

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Hydrochloride

  • Structure : Enantiomer of the target compound, differing in stereochemistry at positions 1, 3, and 3.
  • Properties : Melting point >192°C (dec.), soluble in DMSO and water .
  • Applications : Intermediate in saxagliptin synthesis. The (1S,3S,5S) configuration is essential for DPP-IV inhibition .
  • Key Difference : Stereochemistry dictates its role as a pharmacologically active intermediate, whereas the (1R,3S,5R) enantiomer may exhibit divergent biological activity .

(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride

  • Structure : Features a methyl ester group at position 2 and dimethyl substituents at position 4.
  • Properties : CAS 565456-77-1; used in peptide synthesis via hydrolysis to carboxylate salts .
  • Applications : Intermediate in synthesizing protease inhibitors (e.g., compound C41 in EP 3,953,330 B1) .
  • Key Difference : The carboxylate group and dimethyl substituents enhance metabolic stability compared to the carboxamide group in the target compound .

(1S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid Hydrochloride

  • Structure : Contains a methyl group at position 3 and a carboxylic acid at position 5.
  • Properties : CAS 2170489-24-2; supplied as a high-purity intermediate .
  • Applications : Building block for small-molecule drugs requiring polar functional groups.

Vemircopan [(1R,3S,5R)-2-{[3-acetyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl]acetyl}-N-(6-bromo-3-methylpyridin-2-yl)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxamide]

  • Structure : Modified bicyclo scaffold with a bulky indazolyl-acetyl substituent and bromopyridyl group.
  • Applications : Complement factor D inhibitor for treating autoimmune diseases .
  • Key Difference : The extended substituents enable selective binding to complement proteins, unlike the simpler carboxamide derivatives used in diabetes therapy .

Structural and Functional Analysis

Stereochemical Impact

  • The (1R,3S,5R) and (1S,3S,5S) enantiomers exhibit distinct pharmacological profiles. For example, the (1S,3S,5S) enantiomer is critical for saxagliptin’s DPP-IV inhibition, while the (1R,3S,5R) form may lack this activity .

Salt Forms and Solubility

  • The hydrochloride salt of the target compound improves aqueous solubility, similar to the methanesulfonate (C₇H₁₄N₂O₄S) and trifluoroacetate (C₈H₁₀F₃N₂O₂) salts of related analogs .

Biological Activity

(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various classes of pharmacologically active molecules, particularly opioids and other neuroactive agents. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C₆H₁₀ClNO₂
  • Molecular Weight : 163.6021 g/mol
  • CAS Number : 1807939-32-7

Research indicates that (1R,3S,5R)-2-azabicyclo[3.1.0]hexane derivatives may act as ligands for the μ-opioid receptor, which plays a significant role in pain modulation and other physiological processes. These compounds exhibit high binding affinity and selectivity for the μ-opioid receptor over δ and κ subtypes, suggesting their potential use in treating conditions such as pruritus in veterinary medicine .

Biological Activity Overview

The biological activities of (1R,3S,5R)-2-azabicyclo[3.1.0]hexane derivatives can be summarized as follows:

Activity TypeDescriptionReferences
Opioid Receptor Binding Exhibits high affinity for μ-opioid receptors, potentially useful for pain management.
Cytostatic Effects Induces cytostatic effects in transformed cells by altering cell cycle progression.
Antitumor Potential Demonstrated activity against tumor cells by disrupting actin cytoskeleton structure.

Opioid Receptor Ligands

A study evaluated several 3-azabicyclo[3.1.0]hexane compounds as novel achiral μ-opioid receptor ligands. The findings highlighted their picomolar binding affinity and selectivity, indicating a promising avenue for developing new analgesics .

Cytostatic Activity

In vitro studies on spiro-fused 3-azabicyclo[3.1.0]hexane derivatives demonstrated significant cytostatic effects on 3T3-SV40 cells, with a notable decrease in the S phase of the cell cycle after treatment with specific compounds (4a and 4c). This suggests that these compounds can effectively halt cell proliferation, comparable to cisplatin's effects .

Antitumor Mechanism

Further investigations revealed that these compounds could induce changes in the actin cytoskeleton of tumor cells, leading to decreased motility and altered cellular morphology, which are critical factors in cancer metastasis . The ability to disrupt actin dynamics indicates a potential mechanism for their antitumor activity.

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